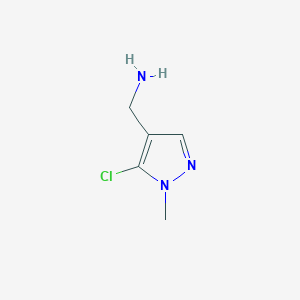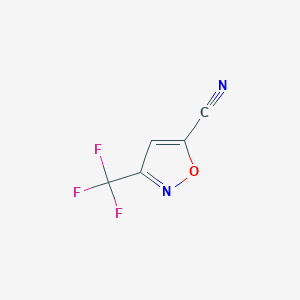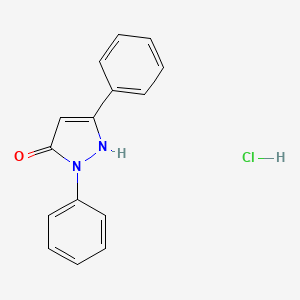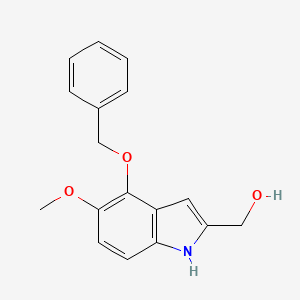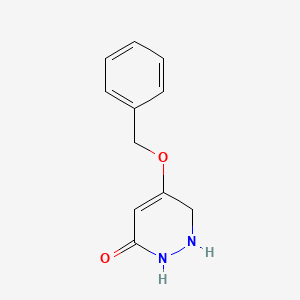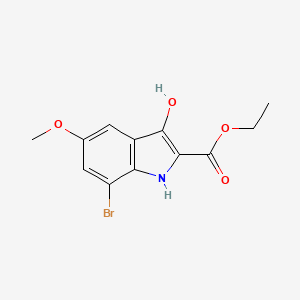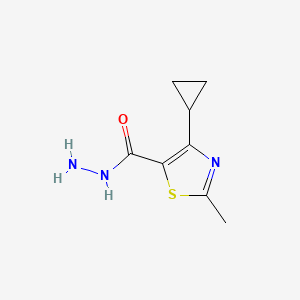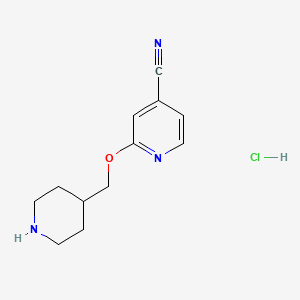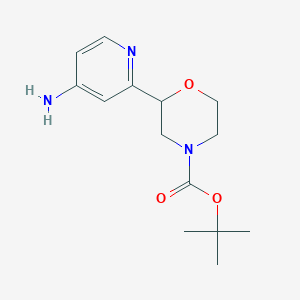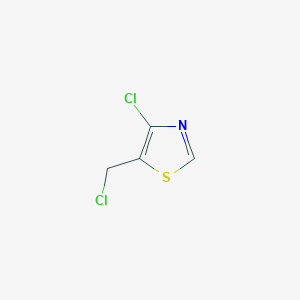
4-Chloro-5-(chloromethyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-(chloromethyl)thiazole is a heterocyclic organic compound with the molecular formula C4H3Cl2NS. It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its significant role as an intermediate in the synthesis of various pesticides and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-5-(chloromethyl)thiazole typically involves the chlorination of 2-chloro-5-methylthiazole. One common method includes the reaction of 2-chloro-5-methylthiazole with a chlorinating agent such as sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) in the presence of a solvent like chloroform . The reaction is carried out at a controlled temperature, usually between 5°C to 20°C, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous flow process to enhance efficiency and scalability. The process may include the use of advanced chlorination techniques and optimized reaction conditions to achieve high yields and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-5-(chloromethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 4-amino-5-(chloromethyl)thiazole or 4-thio-5-(chloromethyl)thiazole can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-(chloromethyl)thiazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-5-(chloromethyl)thiazole varies depending on its application:
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-methylthiazole: A precursor in the synthesis of 4-Chloro-5-(chloromethyl)thiazole.
4-Methyl-5-(chloromethyl)thiazole: Another thiazole derivative with similar reactivity but different applications.
Uniqueness: this compound is unique due to its dual chlorine substitution, which enhances its reactivity and makes it a versatile intermediate in various chemical syntheses .
Eigenschaften
Molekularformel |
C4H3Cl2NS |
|---|---|
Molekulargewicht |
168.04 g/mol |
IUPAC-Name |
4-chloro-5-(chloromethyl)-1,3-thiazole |
InChI |
InChI=1S/C4H3Cl2NS/c5-1-3-4(6)7-2-8-3/h2H,1H2 |
InChI-Schlüssel |
CRIYWDVIENNBEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(S1)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


